molecular formula C19H17N3O2S B10754740 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide

Cat. No.: B10754740
M. Wt: 351.4 g/mol
InChI Key: ABZSPJVXTTUFAA-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide is a chemical compound with the molecular formula C19H17N3O2S. It is known for its selective inhibition of histone deacetylase 1 and histone deacetylase 2, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide typically involves the acylation of 4-amino-N-(2-amino-5-thiophen-2-ylphenyl)benzamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

  • Dissolving 4-amino-N-(2-amino-5-thiophen-2-ylphenyl)benzamide in a suitable solvent such as dichloromethane.
  • Adding acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to handle the reagents and control the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition, particularly histone deacetylase inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to histone deacetylase dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylase 1 and histone deacetylase 2. By inhibiting these enzymes, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is crucial in regulating various cellular processes, including cell cycle progression, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide: is similar to other histone deacetylase inhibitors such as trichostatin A and vorinostat.

    Trichostatin A: A potent histone deacetylase inhibitor with a broad spectrum of activity.

    Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma

Uniqueness

This compound is unique due to its high selectivity for histone deacetylase 1 and histone deacetylase 2, making it a valuable tool in research focused on these specific enzymes. Its selectivity reduces off-target effects and enhances its potential therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSPJVXTTUFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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